Cas no 2138001-20-2 (6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo-)
![6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo- structure](https://ja.kuujia.com/scimg/cas/2138001-20-2x500.png)
6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo- 化学的及び物理的性質
名前と識別子
-
- 6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo-
- 2138001-20-2
- 5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid
- EN300-784538
-
- インチ: 1S/C13H22N2O3/c1-8(3-13(17)18)2-12(16)15-7-9-4-10(14)6-11(15)5-9/h8-11H,2-7,14H2,1H3,(H,17,18)
- InChIKey: MCAVIMVGGOOUQG-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)CC(=O)O)N1CC2CC(CC1C2)N
計算された属性
- せいみつぶんしりょう: 254.16304257g/mol
- どういたいしつりょう: 254.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- 密度みつど: 1.189±0.06 g/cm3(Predicted)
- ふってん: 473.5±30.0 °C(Predicted)
- 酸性度係数(pKa): 4.73±0.10(Predicted)
6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784538-0.5g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 0.5g |
$946.0 | 2025-03-21 | |
Enamine | EN300-784538-0.1g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-784538-1.0g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
Enamine | EN300-784538-2.5g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-784538-5.0g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
Enamine | EN300-784538-10.0g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-784538-0.25g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
Enamine | EN300-784538-0.05g |
5-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}-3-methyl-5-oxopentanoic acid |
2138001-20-2 | 95.0% | 0.05g |
$827.0 | 2025-03-21 |
6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo- 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo-に関する追加情報
6-Azabicyclo[3.2.1]octane-6-pentanoic Acid: A Comprehensive Overview
The compound with CAS No 2138001-20-2, known as 6-Azabicyclo[3.2.1]octane-6-pentanoic acid, 3-amino-β-methyl-δ-oxo, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are characterized by their rigid and stable structures due to the presence of two rings fused together. The azabicyclo framework in this molecule adds a nitrogen atom into the ring system, further enhancing its structural uniqueness and functional versatility.
The structure of 6-Azabicyclo[3.2.1]octane is particularly interesting as it consists of a bicyclic system with three, two, and one carbon atoms in each bridge, respectively. This configuration provides the molecule with a high degree of rigidity and strain, which can be advantageous in certain applications such as drug design where molecular rigidity is desired for specific interactions with biological targets.
The pentanoic acid moiety attached to the bicyclic system introduces a carboxylic acid group, which can participate in various chemical reactions such as esterification or amidation. This functional group also contributes to the molecule's acidity and solubility properties, making it suitable for applications in both organic synthesis and pharmaceutical chemistry.
Recent studies have highlighted the potential of 6-Azabicyclo[3.2.1]octane-6-pentanoic acid in drug discovery efforts targeting specific biological pathways. For instance, researchers have explored its ability to modulate enzyme activity or act as a ligand for certain receptors due to its unique structural features. The presence of the amino group at position 3 and the β-methyl substitution further enhance the molecule's chemical diversity and reactivity.
In addition to its role in pharmacology, this compound has also been investigated for its applications in materials science. The rigid bicyclic structure and functional groups make it a candidate for use in polymer synthesis or as a building block for advanced materials with tailored properties.
From a synthetic perspective, the preparation of 6-Azabicyclo[3.2.1]octane-6-pentanoic acid involves multi-step organic reactions that require precise control over stereochemistry and regioselectivity. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and improving yields.
Furthermore, computational studies have been conducted to predict the molecule's behavior in different environments, such as its stability under various pH conditions or its interaction with biomolecules like proteins or DNA. These insights are crucial for understanding its potential toxicity or efficacy in therapeutic applications.
In conclusion, 6-Azabicyclo[3.2.1]octane-6-pentanoic acid is a versatile compound with promising applications across multiple disciplines. Its unique structure, functional groups, and recent research findings underscore its importance as a valuable tool in modern chemistry and pharmacology.
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